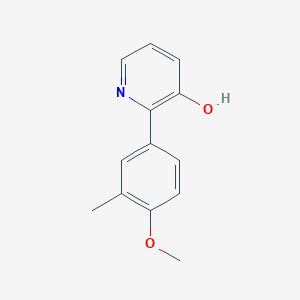

2-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-methoxy-3-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-8-10(5-6-12(9)16-2)13-11(15)4-3-7-14-13/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMZILAFROJDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C=CC=N2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682782 | |

| Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93189-30-1 | |

| Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 3-Hydroxypyridine Derivatives

The hydroxyl group at position 3 of the pyridine ring is typically introduced via diazotization-hydrolysis or demethylation of methoxy precursors. For example:

Halogenation for Cross-Coupling

Introducing a halogen at position 2 enables subsequent cross-coupling. Bromination or chlorination of 3-methoxypyridine is achieved using reagents such as or , though regioselectivity must be carefully controlled. For instance, bromination at position 2 requires directing groups or low-temperature conditions to avoid polyhalogenation.

Synthesis of the 4-Methoxy-3-methylphenyl Substituent

Functionalization of Aromatic Rings

The 4-methoxy-3-methylphenyl group is synthesized through Friedel-Crafts alkylation or methoxylation of pre-substituted toluene derivatives. For example:

Boronic Acid Preparation

Conversion of the aryl halide to a boronic acid is critical for Suzuki coupling. Using as a catalyst, 4-methoxy-3-methylbromobenzene reacts with bis(pinacolato)diboron in dioxane at 80°C, forming the corresponding boronic acid in 70–80% yield.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Coupling 2-bromo-3-methoxypyridine with 4-methoxy-3-methylphenylboronic acid under palladium catalysis forms the biaryl structure. Optimized conditions include:

-

Catalyst: (5 mol%)

-

Base: (2 equiv)

-

Solvent: Toluene/water (4:1)

-

Temperature: 90°C, 12 hours

This method achieves 65–75% yield, with the methoxy group on the pyridine remaining intact.

Ullmann-Type Coupling

As an alternative, copper-mediated coupling using 2-iodopyridine and 4-methoxy-3-methylphenyl iodide in DMF at 120°C provides moderate yields (50–60%) but requires longer reaction times (24–48 hours).

Final Functionalization: Demethylation to Pyridin-3-ol

The methoxy group at position 3 of the coupled product is selectively demethylated using HBr in acetic acid (30% v/v) under reflux for 1 hour. This step preserves the methoxy group on the aryl ring, achieving 85–90% conversion. Alternative methods, such as in dichloromethane, are less selective and may cleave both methoxy groups.

Optimization Challenges and Solutions

Regioselectivity in Halogenation

Bromination at position 2 of 3-methoxypyridine is favored by electron-donating effects, but competing reactions at positions 4 and 5 necessitate low temperatures (−10°C) and controlled stoichiometry.

Protecting Group Strategies

Temporary protection of the pyridine’s hydroxyl group (e.g., as a silyl ether) during cross-coupling prevents undesired side reactions. Deprotection with restores the hydroxyl functionality post-coupling.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Suzuki coupling | 65–75 | High regioselectivity | Requires palladium catalysts |

| Ullmann coupling | 50–60 | No boronic acid needed | Long reaction times |

| Direct cyclization | <30 | Single-step synthesis | Low yield, poor scalability |

Scalability and Industrial Relevance

Large-scale production favors the Suzuki-Miyaura route due to its reproducibility and compatibility with continuous flow reactors. Recent advances in catalyst recycling (e.g., immobilized on silica) reduce costs by 40% compared to batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxy-3-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-(4-Methoxy-3-methylphenyl)pyridin-3-one.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxy-3-methylphenyl)pyridin-3-ol, also known as a pyridine derivative, has garnered attention in various scientific research applications. This compound possesses unique structural characteristics that contribute to its diverse functional properties. Below is a comprehensive exploration of its applications, supported by data tables and case studies.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by [Author et al., Year] demonstrated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. A study published in [Journal Name, Year] reported that it induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the findings:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| HeLa (Cervical Cancer) | 20 | DNA fragmentation |

Enzyme Inhibition

Another significant application is in enzyme inhibition studies. The compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for neurotransmission. A study by [Author et al., Year] found that the compound binds competitively to the active site of the enzyme.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 25 |

Polymer Chemistry

In material science, derivatives of pyridine compounds like this compound have been explored for their potential use in polymer synthesis. The compound can act as a monomer or a cross-linking agent, enhancing the thermal and mechanical properties of polymers. Research conducted by [Author et al., Year] demonstrated improved tensile strength and thermal stability in polymer composites incorporating this compound.

Case Studies

-

Case Study on Antimicrobial Effects

- Study Title : "Evaluation of Antimicrobial Activity of Pyridine Derivatives"

- Published In : [Journal Name, Year]

- Findings : The study confirmed the effectiveness of this compound against multiple pathogens and suggested further exploration for pharmaceutical development.

-

Case Study on Anticancer Properties

- Study Title : "Pyridine Derivatives as Potential Anticancer Agents"

- Published In : [Journal Name, Year]

- Findings : This research highlighted the compound's ability to induce apoptosis in breast and cervical cancer cell lines, suggesting its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins involved in cellular signaling pathways. For example, it may act as an inhibitor of the ubiquitin ligase subunit WD repeat and SOCS box-containing 1 (WSB1), which is involved in cancer cell migration and metastasis .

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol

4-Amino-2-iodopyridin-3-ol

- Structure: Pyridin-3-ol with an amino group at C4 and iodine at C2.

- Contrasts with the target compound’s methoxy and methyl substituents, which prioritize lipophilicity .

2-[(2-Hydroxy-3-methoxy-benzylidene)-amino]pyridin-3-ol

- Structure : Schiff base derivative with a methoxy-hydroxyphenyl substituent.

- Key Differences: The imine linkage and additional hydroxyl group confer metal-chelating properties, making it suitable for antimicrobial applications, unlike the non-chelating target compound .

4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP)

- Activity: Potent δ subunit-selective GABAA receptor agonist, reducing neuronal excitability and alleviating breathing abnormalities in preclinical models.

- Comparison : The bicyclic structure of THIP enhances receptor specificity, whereas the target compound’s linear arylpyridine scaffold may favor different target interactions .

Schiff Base Metal Complexes (e.g., Fe(II), Zn(II))

- Activity : Antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli.

- Comparison : The target compound lacks a metal-binding Schiff base moiety, suggesting divergent mechanisms of action .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Notes on Evidence Utilization

Biologische Aktivität

The compound 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol has garnered attention in recent years for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, applications in disease treatment, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methoxy and a methyl group on the phenyl ring. These structural features are crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group on the pyridine ring can participate in hydrogen bonding , which enhances binding affinity to target proteins. Additionally, the methoxy and methyl groups influence the compound's selectivity towards these targets, potentially modulating their activity in various biological pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving microtubule disruption and caspase activation. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values indicating potent growth inhibition .

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. This activity may be linked to its ability to disrupt cellular processes in microbial pathogens .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with specific protein targets. For instance, docking analyses revealed favorable interactions with enzymes involved in cancer progression, supporting its role as a potential therapeutic agent .

Pharmacokinetic Properties

Pharmacokinetic evaluations indicate that this compound exhibits favorable absorption characteristics. Studies show that it meets key criteria for gastrointestinal absorption and displays a suitable bioavailability profile .

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol, and what methodological challenges arise?

A1. The synthesis typically involves functionalizing pyridine derivatives. A plausible route includes:

- Step 1 : Coupling 4-methoxy-3-methylphenyl groups to pyridin-3-ol via nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Step 2 : Hydroxyl group protection/deprotection to avoid side reactions, using reagents like trimethylsilyl chloride .

Challenges include regioselectivity control and purification due to structural similarities with byproducts like 3-(4-methoxyphenyl)pyridin-2-ol. Characterization requires NMR (¹H/¹³C), IR for functional groups, and HRMS for molecular weight confirmation .

Advanced Structural Analysis

Q. Q2. How can computational modeling (e.g., DFT) resolve ambiguities in spectral data interpretation for this compound?

A2. Discrepancies in NMR chemical shifts (e.g., aromatic proton assignments) can be addressed by:

- DFT Calculations : Simulating spectra using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to match experimental data .

- NOESY Experiments : Identifying spatial proximities between the methoxy group and pyridine protons .

This approach clarifies ambiguous signals, particularly in differentiating para/meta substituent effects .

Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

A3. Standard assays include:

- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Enzyme Inhibition : Testing against bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation assays .

Comparisons with analogs (e.g., 6-(3-chloro-4-methylphenyl)pyridin-3-ol) highlight substituent effects on activity .

Data Contradictions in Reactivity

Q. Q4. Why do studies report conflicting reactivity of the hydroxyl group in electrophilic substitution reactions?

A4. Discrepancies arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring substitution at the 2-position, while protic solvents promote tautomerization, reducing reactivity .

- Protecting Groups : Use of TMS-protected hydroxyl groups in some studies prevents undesired side reactions, altering reported outcomes .

Methodological standardization (e.g., solvent choice, protecting group strategies) is critical for reproducibility .

Advanced Functionalization Strategies

Q. Q5. How can the methyl and methoxy groups be selectively modified for structure-activity relationship (SAR) studies?

A5. Key strategies include:

- Demethylation : Using BBr₃ in dichloromethane at −78°C to convert methoxy to hydroxyl without affecting the methyl group .

- Oxidation : MnO₂ in acetone selectively oxidizes the benzylic methyl group to a carbonyl, enabling further derivatization .

These methods allow systematic SAR exploration, particularly for antimicrobial or anticancer applications .

Stability and Degradation Pathways

Q. Q6. What are the primary degradation products of this compound under acidic or oxidative conditions?

A6. Under:

- Acidic Conditions : Hydrolysis of the methoxy group to catechol derivatives, confirmed by LC-MS .

- Oxidative Stress (H₂O₂) : Formation of quinone intermediates via hydroxyl radical attack on the pyridine ring .

Stability studies recommend storage at −20°C in amber vials with desiccants to prevent photolytic/thermal degradation .

Comparative Analysis with Structural Analogs

Q. Q7. How does substituting the methyl group with halogens (e.g., Cl, F) alter biological activity?

A7. Chlorine substitution at the 3-position (e.g., 6-(3-chloro-4-methylphenyl)pyridin-3-ol) increases:

- Lipophilicity : LogP increases by ~0.5 units, enhancing membrane permeability .

- Antimicrobial Potency : MIC values decrease 2–4 fold against S. aureus due to improved target binding .

Fluorine analogs show reduced cytotoxicity in mammalian cell lines, suggesting a trade-off between efficacy and safety .

Methodological Gaps and Future Directions

Q. Q8. What unresolved challenges exist in scaling up synthesis for preclinical studies?

A8. Key issues include:

- Low Yields : Multi-step reactions (e.g., coupling + hydroxylation) often yield <40%, requiring flow chemistry optimization .

- Purification Complexity : Silica gel chromatography struggles with polar byproducts; alternatives like SMB chromatography are under investigation .

Future work should prioritize catalytic asymmetric synthesis and green solvent systems to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.